1-Benzyl-1,3-benzodiazole-5-carbonitrile
Description
1-Benzyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-59-9) is a bicyclic aromatic heterocycle composed of a benzodiazole core substituted with a benzyl group at the N1 position and a nitrile group at the C5 position. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its inclusion in building block catalogs for pharmaceutical and agrochemical research . Its molecular weight is 235.28 g/mol (C14H10N3), and it is characterized by high purity (98%) and stability under standard laboratory conditions . The nitrile group enhances its reactivity in further functionalization, while the benzyl substituent contributes to lipophilicity, making it suitable for drug discovery targeting CNS or enzyme inhibition pathways.
Properties
IUPAC Name |
1-benzylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-13-6-7-15-14(8-13)17-11-18(15)10-12-4-2-1-3-5-12/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRAEKHPOTJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239755 | |
| Record name | 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-59-9 | |
| Record name | 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of benzimidazole derivatives with benzyl halides under basic conditions . One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole-5-carboxylic acid derivatives, while reduction results in benzimidazole-5-methylamine derivatives .
Scientific Research Applications
1-Benzyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-benzyl-1,3-benzodiazole-5-carbonitrile and analogous compounds:
Structural and Electronic Differences
- Substituent Effects : The benzyl group in the parent compound increases steric bulk compared to alkyl (e.g., butyl ) or smaller substituents (e.g., methyl ). This affects binding affinity in enzyme pockets.
- Electronic Modulation : The nitrile group at C5 withdraws electron density, stabilizing the aromatic ring. In contrast, bromine at C7 (as in the bromo derivative) introduces a heavy atom effect, useful in crystallography .
- Hybrid Systems : The thiazole-containing analog introduces sulfur-based π-conjugation, altering redox properties and enabling interactions with biological thiols.
Crystallographic and Stability Data
Biological Activity
1-Benzyl-1,3-benzodiazole-5-carbonitrile is a compound with the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with benzyl halides under basic conditions. Various synthetic methods have been explored to optimize yield and purity, including continuous flow reactors for industrial applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a promising potential as an antimicrobial agent. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
The anticancer properties of this compound have been investigated using several cancer cell lines. Key findings include:
- Cell Line Studies : In studies involving MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity .
- Apoptosis Induction : Flow cytometry results revealed that treatment with this compound accelerated apoptosis in cancer cells in a dose-dependent manner. In vivo studies further supported these findings, showing suppressed tumor growth in mice models treated with the compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to cellular apoptosis or inhibition of proliferation .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 1-Benzyl-1H-benzimidazole | Lacks cyano group at the 5-position | Lower anticancer efficacy |
| 1-Benzyl-1,2,3-benzotriazole | Contains additional nitrogen atom | Different reactivity; less studied for anticancer |
| 1-Benzyl-1H-indazole | Different ring structure | Varies significantly in biological activity |
This comparison highlights how structural variations affect biological activities and potential therapeutic applications.
Case Studies
Several case studies have focused on the efficacy of this compound:
- Study on MCF Cell Lines : The compound was tested against MCF cell lines where it demonstrated significant cytotoxic effects and induced apoptosis.
- Animal Model Research : In vivo experiments showed that treatment with this compound resulted in reduced tumor sizes in mice models, indicating its potential as an anticancer therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
